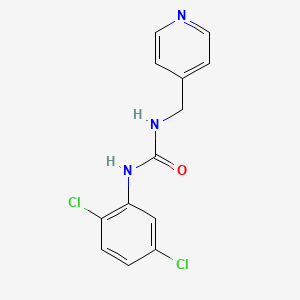![molecular formula C18H29NO4 B5351813 3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLIDIN-2-ONE](/img/structure/B5351813.png)
3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLIDIN-2-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLIDIN-2-ONE is a complex organic compound that features an adamantane moiety, which is known for its stability and unique structural properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLIDIN-2-ONE typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety is often introduced through a reaction involving adamantane and a suitable alkylating agent.
Oxazolidinone Ring Formation: The oxazolidinone ring is formed through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carbonyl compound.
Final Coupling: The final step involves coupling the adamantane derivative with the oxazolidinone ring under specific conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazolidinone ring can be reduced under specific conditions to form an amine.
Substitution: The adamantane moiety can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups onto the adamantane moiety.
Aplicaciones Científicas De Investigación
3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLIDIN-2-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structural properties and stability.
Materials Science: The compound’s stability makes it a candidate for use in the development of advanced materials.
Biological Research: Its interactions with biological molecules are of interest for understanding its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLIDIN-2-ONE involves its interaction with specific molecular targets. The adamantane moiety is known to interact with hydrophobic pockets in proteins, potentially inhibiting their function. The oxazolidinone ring may interact with nucleophilic sites, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Adamantane Derivatives: Compounds such as amantadine and rimantadine, which also feature the adamantane moiety.
Oxazolidinone Derivatives: Compounds like linezolid, which contain the oxazolidinone ring.
Uniqueness
3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLIDIN-2-ONE is unique due to the combination of the adamantane moiety and the oxazolidinone ring, providing a balance of stability and reactivity that is not commonly found in other compounds.
Propiedades
IUPAC Name |
3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4/c1-16(2)17(3,21)19(15(20)23-16)4-5-22-18-9-12-6-13(10-18)8-14(7-12)11-18/h12-14,21H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVBHVPMAJXRSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(=O)O1)CCOC23CC4CC(C2)CC(C4)C3)(C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-FURYL(4-{[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL}PIPERAZINO)METHANONE](/img/structure/B5351768.png)

![1-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-3-(2-methylphenyl)pyrrolidin-3-ol](/img/structure/B5351781.png)
![N-(5-{[(2-furylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5351783.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B5351789.png)


![5-isopropyl-N-(1H-tetrazol-5-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5351820.png)
![4-[(5-ethyl-2-methylpyrimidin-4-yl)amino]-1-(1-naphthylmethyl)pyrrolidin-2-one](/img/structure/B5351827.png)
![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-(3-methoxypropanoyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5351833.png)
![3-(allylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5351841.png)
